molecular formula C8H4ClF2N B2739095 6-Chloro-2,4-difluoro-3-methylbenzonitrile CAS No. 2415751-66-3

6-Chloro-2,4-difluoro-3-methylbenzonitrile

Cat. No.: B2739095
CAS No.: 2415751-66-3
M. Wt: 187.57
InChI Key: DFCJCQVZPJNKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,4-difluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H4ClF2N It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,4-difluoro-3-methylbenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoro-3-methylbenzonitrile.

    Chlorination: The introduction of the chlorine atom is achieved through a chlorination reaction. This can be done using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at a temperature range of 0-25°C. The reaction time varies depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters are essential to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,4-difluoro-3-methylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

6-Chloro-2,4-difluoro-3-methylbenzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2,4-difluoro-3-methylbenzonitrile depends on its specific application

    Binding to Receptors: It may bind to specific receptors in biological systems, influencing cellular processes.

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-3-methylbenzonitrile: Lacks the chlorine atom, resulting in different chemical properties and reactivity.

    6-Chloro-2,4-difluorobenzonitrile: Lacks the methyl group, which affects its steric and electronic properties.

    3-Chloro-2,4-difluorobenzonitrile: The position of the chlorine atom is different, leading to variations in reactivity.

Uniqueness

6-Chloro-2,4-difluoro-3-methylbenzonitrile is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-chloro-2,4-difluoro-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCJCQVZPJNKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)Cl)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.